![molecular formula C12H13F3N2O2 B1328130 6-[4-(三氟甲基)哌啶基]烟酸 CAS No. 1033463-36-3](/img/structure/B1328130.png)

6-[4-(三氟甲基)哌啶基]烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

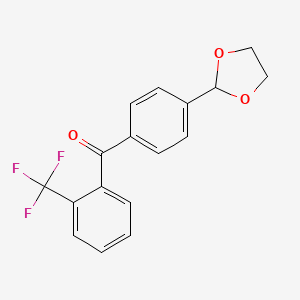

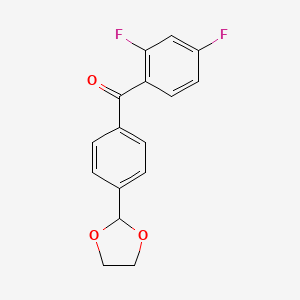

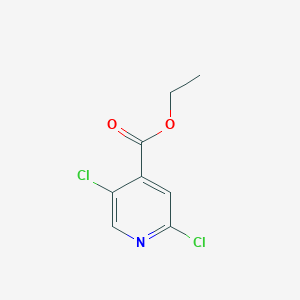

Nicotinic acid, commonly known as niacin, is a form of vitamin B3 and has been extensively studied for its biological significance and therapeutic potential. The compound "6-[4-(Trifluoromethyl)piperidino]nicotinic acid" is a derivative of nicotinic acid, where the modification at the 6th position of the pyridine ring involves a piperidino group with a trifluoromethyl substituent. This structural alteration is designed to influence the compound's interaction with biological targets, such as the nicotinic acetylcholine receptors and carbonic anhydrase III enzyme, which are implicated in various physiological and pathological processes .

Synthesis Analysis

The synthesis of trifluoromethyl-substituted nicotinic acid derivatives often involves the construction of the pyridine nucleus followed by functional group modifications. For instance, a practical synthesis of a related compound, 4-amino-2-(trifluoromethyl)nicotinic acid, was achieved by lithiation of 2-(trifluoromethyl)pyridine, followed by carboxylation, directed lithiation, and subsequent coupling reactions to yield the target product in a 50% overall yield . Another synthesis approach for a different derivative started with the formation of the pyridine nucleus using ethyl 2-fluoroacetate and ethyl 2-trifluoroacetate, leading to a key intermediate for potential anti-bacterial analogues .

Molecular Structure Analysis

The molecular structure of 6-substituted nicotinic acid analogues is crucial for their biological activity. The presence of a hydrophobic group with a hydrogen bond acceptor at the 6th position enhances the interaction with target enzymes such as carbonic anhydrase III. The carboxylic acid moiety is essential for binding via coordinate bond formation with the Zn+2 ion in the enzyme's active site . The trifluoromethyl group is a common bioisostere used to increase the metabolic stability and lipophilicity of pharmaceuticals, which could also affect the binding affinity and selectivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of nicotinic acid derivatives is influenced by the presence of electron-withdrawing or electron-donating groups on the pyridine ring. The trifluoromethyl group is a strong electron-withdrawing group that can affect the reactivity of the compound towards nucleophilic substitution or addition reactions. The synthesis of these compounds often involves palladium-catalyzed coupling reactions, lithiation, and carboxylation steps, which are key transformations in the preparation of nicotinic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid would be expected to include increased lipophilicity due to the trifluoromethyl group, which could enhance membrane permeability and oral bioavailability. The piperidino group may also contribute to the basicity of the compound, potentially affecting its solubility and distribution profile. The specific physical properties such as melting point, boiling point, and solubility would depend on the precise molecular structure and substituents present on the nicotinic acid core .

科学研究应用

杂环有机化合物中的应用

6-[4-(三氟甲基)哌啶基]烟酸已在杂环有机化合物的背景下进行研究,特别是在锡(II)溶液中阳极氧化铝的电解着色中。已经研究了它对投射力和抗大气氧化的影响,展示了在材料科学和表面工程中的潜在应用(Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994)。

在尼古丁生物合成中的参与

研究表明,包括6-[4-(三氟甲基)哌啶基]烟酸在内的烟酸衍生物可能参与烟草植物中尼古丁的生物合成。这个过程涉及向烟草植物施加烟酸并监测其转化为尼古丁,表明其在植物生物化学和生物碱合成中的作用(Scott, 1967)。

除草活性

该化合物在农业领域显示出潜力,作为除草活性研究的一部分。它已被纳入芳基甲酰哌啶酮衍生物的设计和合成中,这些衍生物被用于研究其除草效果,表明其在新农业产品开发中的实用性(Fu et al., 2021)。

合成和化学加工

已经努力合成6-[4-(三氟甲基)哌啶基]烟酸衍生物,用于各种应用,包括作为制药制造中间体和新型化学过程中的组分。这项研究有助于理解该化合物的合成途径和潜在的工业应用(Kiss, Ferreira, & Learmonth, 2008)。

作用机制

Mode of Action

It is suggested that it may interact with its targets, leading to changes at the molecular level .

Biochemical Pathways

It is suggested that it may be involved in the synthesis of certain compounds, acting as a useful synthetic intermediate .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

It is suggested that it may have unique bioactivity due to the presence of the trifluoromethyl group .

属性

IUPAC Name |

6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-3-5-17(6-4-9)10-2-1-8(7-16-10)11(18)19/h1-2,7,9H,3-6H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARHVBGXLKSCAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)

![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)

![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)